molecular formula C17H23N3O6 B2829287 Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate CAS No. 877641-42-4

Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate

Cat. No. B2829287
CAS RN: 877641-42-4
M. Wt: 365.386
InChI Key: FNFOTJVYVXZTBI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of "Ethyl 3,4-dimethoxyphenylacetate" . This parent compound has a molecular formula of C12H16O4, an average mass of 224.253 Da, and a monoisotopic mass of 224.104858 Da .


Synthesis Analysis

While specific synthesis methods for your compound are not available, related compounds such as pinacol boronic esters are often used in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not documented, related compounds are often used in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The parent compound, Ethyl 3,4-dimethoxyphenylacetate, is a solid with an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da . More specific physical and chemical properties of your compound would depend on the additional functional groups present.

Safety and Hazards

While specific safety data for your compound is not available, it’s important to handle all chemicals with appropriate safety measures. Always use personal protective equipment, work in a well-ventilated area, and follow proper disposal methods .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its structural similarity to compounds used in Suzuki–Miyaura coupling reactions, it could potentially be explored in this context .

Mechanism of Action

Target of Action

The primary targets of “Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate” are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . Therefore, it’s possible that this compound may also interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Its molecular weight is 224.25 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given its structural similarity to indole derivatives, it may exhibit a range of biological activities . .

properties

IUPAC Name

ethyl 2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-4-26-16(22)9-18-17(23)19-11-7-15(21)20(10-11)12-5-6-13(24-2)14(8-12)25-3/h5-6,8,11H,4,7,9-10H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOTJVYVXZTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate

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